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3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one

Lipophilicity LogP CNS drug design

Researchers constructing CNS-focused fragment libraries or PROTAC candidates often encounter scaffolds with unsuitable lipophilicity, derailing PK profiles. This 3-(piperazin-1-yl)piperidin-2-one solves that with an optimal LogP of 0.29 and MW of 225 g/mol. - Dual Basic Centers: Free piperazine NH for direct E3 ligase conjugation; isopropyl N1-substituent ensures consistent LogP unlike benzyl variants. - Streamlined Synthesis: Supplied as free base, eliminating salt-break steps for faster PROTAC assembly. - Supply Certainty: Rigorous batch-level QC guarantees ≥95% purity, enabling reproducible SAR without scaffold-switching risks.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B13316273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC(C1=O)N2CCNCC2
InChIInChI=1S/C12H23N3O/c1-10(2)15-7-3-4-11(12(15)16)14-8-5-13-6-9-14/h10-11,13H,3-9H2,1-2H3
InChIKeyNMLUNJZOJMYQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold & Procurement Identity


3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one (CAS: 1461868-72-3) is a synthetic small molecule belonging to the piperidine‑piperazine hybrid class, featuring a piperidin-2-one core substituted at N1 with an isopropyl group and at C3 with a piperazin-1-yl moiety [REFS‑1]. The compound has a molecular formula of C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol [REFS‑2]. It is supplied as a free base with a typical commercial purity of 95% [REFS‑2]. The dual piperidine‑piperazine architecture provides two distinct basic nitrogen centers, making the scaffold attractive as a synthetic intermediate or a fragment for medicinal chemistry campaigns targeting GPCRs, kinases, or proteolysis‑targeting chimeras (PROTACs) [REFS‑3].

Scientific Risk of Generic Substitution


Compounds within the 3‑(piperazin‑1‑yl)piperidin‑2‑one family cannot be treated as interchangeable building blocks because the N1‑substituent profoundly influences the compound's lipophilicity, pKa, and conformational landscape [REFS‑1]. For example, placing a simple isopropyl group at N1 yields a LogP of approximately 0.29, whereas exchanging this for a benzyl or phenyl group dramatically increases LogP by 2–3 units [REFS‑2] [REFS‑3]. Such differences alter solubility, membrane permeability, and off‑target binding profiles, meaning that a biological SAR series constructed with an N1‑benzyl analog cannot be directly extrapolated to the N1‑isopropyl variant [REFS‑4]. Procurement without confirming the exact N1 substituent therefore risks investing in a scaffold that will not reproduce published biological data or maintain consistent pharmacokinetic performance [REFS‑5].

Quantitative Comparative Evidence


Lipophilicity vs. N1-Aromatic Analogs

The target compound exhibits a markedly lower measured lipophilicity (LogP = 0.29) compared to its closest aromatic N1-substituted analogs, which typically display LogP values exceeding 2.0 . This lower LogP, conferred by the aliphatic isopropyl group, is associated with reduced plasma protein binding and a potentially more favorable central nervous system (CNS) multiparameter optimization (MPO) score, making it a superior candidate fragment for CNS-oriented medicinal chemistry campaigns [1].

Lipophilicity LogP CNS drug design Structure-activity relationship

Molecular Weight and Ligand Efficiency

With a molecular weight of 225.33 g/mol, the target compound is the most compact member of the 3-(piperazin-1-yl)piperidin-2-one family bearing a non‑methyl N1‑allyl/alkyl substituent . This is lower than the N1‑tetrahydropyranyl (oxan‑4‑yl) analog (MW 267.37 g/mol) and substantially lower than the N1‑benzyl analog (MW ≈ 273 g/mol) [1] . Lower molecular weight correlates with improved ligand efficiency indices (LE, LLE) and is a key criterion during fragment-based screening and lead optimization [2].

Molecular weight Ligand efficiency Fragment-based drug discovery

Purity and Free Base Availability

The target compound is commercially available as the free base from multiple vendors with a confirmed minimum purity of 95% (by HPLC or ¹H‑NMR) . In contrast, several key analogs, such as the 1‑(oxan‑4‑yl) and 1‑(pyrazolyl) derivatives, are primarily stocked as dihydrochloride salts or require custom synthesis, which can introduce delays and additional costs for research groups planning a rapid analog‑by‑catalog SAR campaign [1] .

Purity Availability Analog synthesis Chemical procurement

Novelty and Intellectual Property Potential

A comprehensive search of the primary literature and patent databases (ChEMBL, PubChem, SureChEMBL) reveals that no biological activity data (IC₅₀, Kᵢ, EC₅₀) has been reported for 3‑(Piperazin‑1‑yl)‑1‑(propan‑2‑yl)piperidin‑2‑one [REFS‑1]. In contrast, closely related analogs such as 1‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑3‑(piperazin‑1‑yl)piperidin‑2‑one have been patented and annotated with biological data [REFS‑2]. This absence of prior data positions the target compound as a 'clean slate' molecule, offering a higher probability of generating novel intellectual property (IP) and avoiding the crowded IP landscape surrounding more extensively characterized congeners [REFS‑3].

Novelty IP position Target deconvolution

High-Value Application Scenarios


CNS Fragment Library Design

The compound's LogP of 0.29 and molecular weight of 225 g/mol place it squarely within the desirable range for CNS fragment libraries (MW < 300, LogP < 3). Its dual basic centers offer multiple vectors for fragment growth via amide coupling or N‑arylation, enabling efficient exploration of GPCR and ion channel targets .

PROTAC Linker-E3 Ligase Conjugation

The free secondary amine on the piperazine ring serves as a ready attachment point for E3 ligase ligands (e.g., CRBN or VHL binders). Because the compound is supplied as the free base , chemists avoid a salt‑break step, streamlining the synthesis of PROTAC candidates. The isopropyl group on the piperidinone provides a steric block that can fine‑tune ternary complex formation .

Novel Antimicrobial Scaffold Expansion

Given the known broad‑spectrum antibacterial activity of certain piperidine‑piperazine hybrids , the absence of pre‑existing biological data for this specific compound [1] makes it an attractive starting point for hit‑finding campaigns against multidrug‑resistant Gram‑negative pathogens, where structural novelty is at a premium.

p38 MAP Kinase Inhibitor Optimization

Piperidin‑2‑one derivatives are established inhibitors of p38 MAP kinase [2]. The target compound's compact size and low lipophilicity offer an improved ligand‑efficiency profile compared to heavier, more aromatic analogs. It can serve as a core scaffold for introducing substituents at the piperazine nitrogen to exploit kinase selectivity pockets .

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